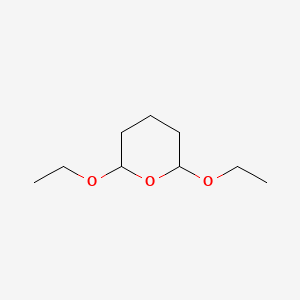

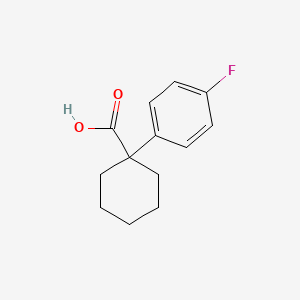

![molecular formula C14H8F3N3O2 B1331412 5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 312635-16-8](/img/structure/B1331412.png)

5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸

描述

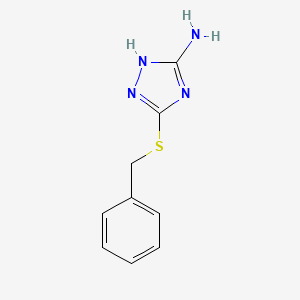

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (5-Ph-7-TFPP) is a novel pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative with potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a unique structure that has made it a subject of intense research in the scientific community. The compound has been studied for its potential therapeutic applications and has been found to possess a variety of biochemical and physiological effects.

科学研究应用

光动力疗法 (PDT)

该化合物在PDT中具有潜在的应用,PDT是一种使用光敏剂与光共同作用产生杀死附近细胞的氧气形式的疗法 。凭借其独特的结构,它可以用于开发效率更高、副作用更少的新型光敏剂。

光学传感

由于其窄吸收峰和良好的荧光特性,该化学物质可用于开发光学传感器。 这些传感器在检测环境污染物或医学诊断中特别有用 。

光催化

在光催化领域,该化合物可用于制造在光照射下促进化学反应的催化剂。 这对绿色化学具有意义,因为这种催化剂有助于减少能源消耗和废物 。

有机电子器件

该化合物的电子特性使其成为有机电子器件(如有机发光二极管 (OLED) 或有机光伏 (OPV))的候选材料。 这些器件得益于该化合物传输电荷和发射光的能力 。

抗肿瘤活性

研究表明该化合物的衍生物可能具有抗肿瘤活性。 它可用于设计针对特定类型癌细胞的受体特异性药物,从而最大程度地减少对健康细胞的损害 。

抗炎药

该化合物的结构表明其具有开发抗炎药的潜力。 通过靶向炎症过程中的特定途径,它可以导致更有效、更具针对性的抗炎药物的诞生 。

神经系统疾病

该化合物有可能用于治疗神经系统疾病。 它能够穿过血脑屏障,使其成为开发阿尔茨海默病或帕金森病等疾病治疗方法的宝贵工具 。

农业化学

在农业化学中,该化合物可用于合成新的杀虫剂或除草剂。 其结构特性可能允许创建更具选择性且对环境危害更小的化合物 。

作用机制

Target of Action

A structurally similar compound, phtpp, is known to be a selective antagonist for the estrogen receptor β (erβ) .

Mode of Action

If we consider the action of the structurally similar compound phtpp, it acts as a full antagonist with 36-fold selectivity for erβ over erα . This suggests that it may bind to these receptors and inhibit their activity.

Biochemical Pathways

Considering the action of the structurally similar compound phtpp, it can be inferred that it may influence pathways related to estrogen signaling .

Result of Action

The structurally similar compound phtpp has been used to distinguish the various activities of the two estrogen receptors . Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

未来方向

The future directions in the research of this compound involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . This includes protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

属性

IUPAC Name |

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTITOKMPPPWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

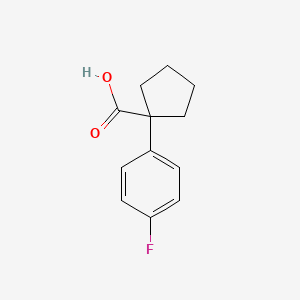

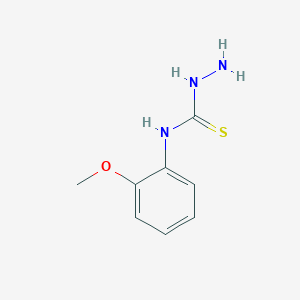

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)